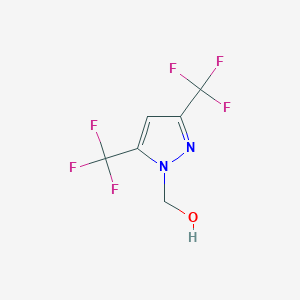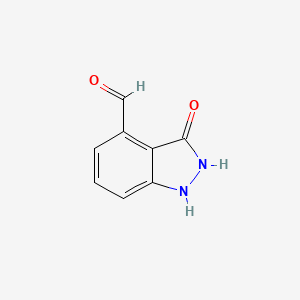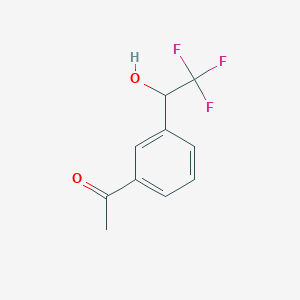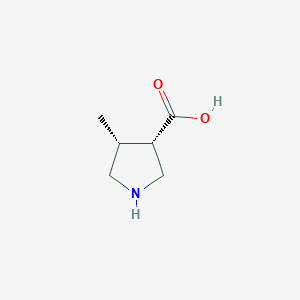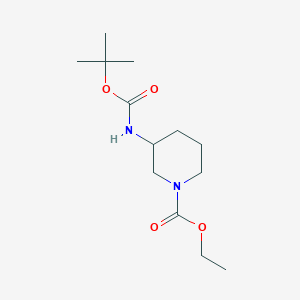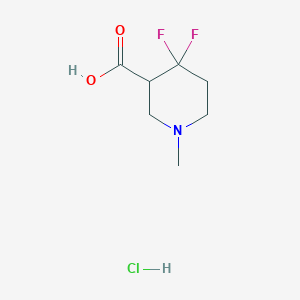
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H12ClF2NO2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluoropiperidine.
Methylation: The 1-position of the piperidine ring is methylated using methyl iodide in the presence of a base such as sodium hydride.
Carboxylation: The 3-position is carboxylated using carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions: 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different halogens or functional groups replacing the fluorine atoms.
科学研究应用
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, and cellular signaling.
相似化合物的比较
- 4-Fluoro-1-methylpiperidine-3-carboxylic acid hydrochloride
- 4,4-Dichloro-1-methylpiperidine-3-carboxylic acid hydrochloride
- 4,4-Difluoro-1-ethylpiperidine-3-carboxylic acid hydrochloride
Comparison:
- Structural Differences: The presence of different halogens or alkyl groups at the 4-position and 1-position.
- Unique Properties: 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and interaction with biological targets .
属性
分子式 |
C7H12ClF2NO2 |
|---|---|
分子量 |
215.62 g/mol |
IUPAC 名称 |
4,4-difluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-10-3-2-7(8,9)5(4-10)6(11)12;/h5H,2-4H2,1H3,(H,11,12);1H |
InChI 键 |
BACIKLOGFLYYBK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C(C1)C(=O)O)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)

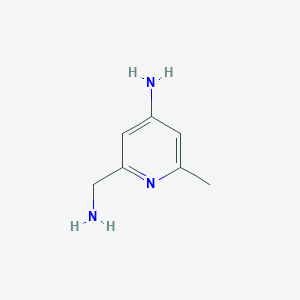
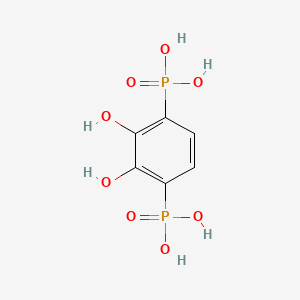
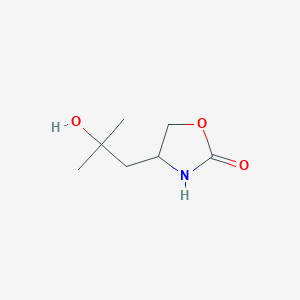
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)

